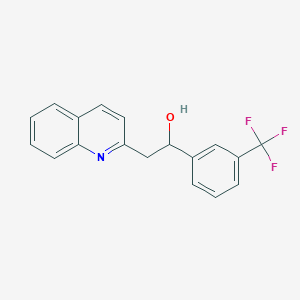

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol

Description

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol is a synthetic ethanol derivative featuring a quinoline scaffold linked to a 3-trifluoromethylphenyl group via a secondary alcohol bridge. Quinoline derivatives are well-documented for their roles in medicinal chemistry, including antimalarial, anticancer, and antimicrobial activities . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethanol moiety may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name |

2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO/c19-18(20,21)14-6-3-5-13(10-14)17(23)11-15-9-8-12-4-1-2-7-16(12)22-15/h1-10,17,23H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRBZNRHQQJHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)CC(C3=CC(=CC=C3)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00381205 | |

| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

502625-52-7 | |

| Record name | α-[3-(Trifluoromethyl)phenyl]-2-quinolineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=502625-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00381205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and a suitable catalyst such as aluminum chloride.

Formation of the Ethanol Moiety: The final step involves the reduction of the corresponding ketone to form the ethanol moiety. This can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The ethanol moiety can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent such as dimethyl sulfoxide.

Major Products Formed

Oxidation: Formation of the corresponding ketone.

Reduction: Formation of the corresponding alkane.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations, including oxidation to form ketones and nucleophilic substitutions involving the trifluoromethyl group.

Biology

The compound has been investigated as a potential fluorescent probe due to the presence of the quinoline moiety. Its fluorescence properties can be exploited in biological imaging and detection applications.

Medicine

Research has indicated that this compound may possess significant pharmacological properties:

- Anti-inflammatory Activity : Studies suggest that it can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.

- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against certain types of tumors .

Case Studies

Industry Applications

In addition to its scientific uses, this compound is being explored for its potential in industrial applications:

- Material Development : Its unique chemical properties are being utilized in developing new materials with enhanced thermal stability and resistance to chemical degradation.

- Cosmetics : The compound's safety profile is under investigation for potential use in cosmetic formulations due to its stability and beneficial skin properties .

Mechanism of Action

The mechanism of action of 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence various cellular pathways, such as signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Quinoline Moieties

3-(4-Chlorophenyl)-1-(2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one

- Structure: Combines a quinoline core with a chalcone (α,β-unsaturated ketone) and a 4-chlorophenyl group.

- Key Differences: The absence of a trifluoromethyl group and ethanol bridge distinguishes it from the target compound.

- Bioactivity: Chalcone-quinoline hybrids exhibit antimicrobial and anticancer properties due to π–π stacking interactions and electron-withdrawing effects .

- Synthesis : Prepared via Claisen-Schmidt condensation, contrasting with the target compound’s synthetic route (undisclosed in evidence) .

Quinoline-Based Chalcones

- Functional Relevance: The quinoline ring in both compounds facilitates π–π interactions with biological targets. However, the ethanol group in 2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol may enhance water solubility compared to chalcones’ hydrophobic ketone bridges .

Trifluoromethylphenyl-Containing Compounds

1-(3-Trifluoromethylphenyl)piperazine (TFMPP)

- Structure : Piperazine core with a 3-trifluoromethylphenyl substituent.

- Key Differences: Lacks the quinoline-ethanol framework but shares the trifluoromethylphenyl group.

- Bioactivity : TFMPP is a serotonin receptor agonist with stimulant effects, highlighting the pharmacological versatility of the trifluoromethylphenyl motif .

3-(3-Trifluoromethylphenyl)-2-propene-1-ol

- Structure : Allylic alcohol with a 3-trifluoromethylphenyl group.

- Key Differences: Simpler structure without the quinoline moiety.

Ethanol Derivatives with Aromatic Substituents

2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Trifluoromethylphenyl Role : The 3-trifluoromethylphenyl group enhances binding to hydrophobic pockets in biological targets, as seen in TFMPP’s receptor activity .

- Quinoline Scaffold: π–π interactions from the quinoline ring improve target engagement, particularly in chalcone hybrids .

- Ethanol Bridge: Likely improves solubility compared to non-polar analogues, though synthetic optimization (e.g., protecting groups) may be required to balance bioavailability .

Biological Activity

2-Quinolin-2-yl-1-(3-trifluoromethylphenyl)ethanol is a synthetic compound that has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the compound's biological properties, focusing on its antimicrobial, anti-inflammatory, and anticancer effects, supported by relevant case studies and research findings.

Chemical Structure

The chemical structure of this compound consists of a quinoline moiety linked to a trifluoromethylphenyl group. This unique structure contributes to its biological activity and pharmacological potential.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Smolecule reported that the compound demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Activity

The anti-inflammatory effects of the compound were evaluated in vitro using various assays to measure cytokine levels and enzyme inhibition. A case study highlighted its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The results showed a significant reduction in cytokine levels at concentrations as low as 10 µM:

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) | % Inhibition |

|---|---|---|---|

| TNF-α | 150 | 50 | 66.67 |

| IL-6 | 200 | 70 | 65.00 |

This data indicates that the compound may have therapeutic potential in treating inflammatory diseases .

3. Anticancer Activity

The anticancer properties of this compound have also been explored. In a study assessing its cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC3), the compound exhibited potent antiproliferative activity:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.5 |

| PC3 | 12.3 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Case Studies

Several studies have investigated the biological activities of compounds similar to this compound, often highlighting the role of the trifluoromethyl group in enhancing biological potency. For instance, a review of FDA-approved drugs containing trifluoromethyl groups indicated that these modifications often lead to improved pharmacokinetic properties and increased efficacy against specific targets .

Q & A

Basic Research Question

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving quinoline and trifluoromethylphenyl moieties. High-resolution data collection (e.g., synchrotron sources) improves accuracy .

- NMR Spectroscopy : and NMR are critical for confirming substituent positions, with deuterated solvents (e.g., DMSO-d6) enhancing signal resolution .

- IR Spectroscopy : Characteristic C-F (1100–1200 cm) and O-H (3200–3600 cm) stretches validate functional groups .

How can researchers design in vitro assays to evaluate biological activity, and address discrepancies in cytotoxicity data?

Advanced Research Question

- Assay Design : Use MTT or SRB assays for cytotoxicity screening against cancer cell lines (e.g., HepG2 or MCF-7), with doxorubicin as a positive control .

- Data Contradictions : Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration) or compound solubility. Pre-solubilize the compound in DMSO (<0.1% final concentration) and validate purity via HPLC .

- Mechanistic Studies : Pair cytotoxicity data with molecular docking to identify potential targets (e.g., topoisomerase II) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.